
1-(Azetidin-3-yl)ethanol
Description
Structural Characterization of 1-(Azetidin-3-yl)ethanol
Molecular Architecture and Stereochemical Considerations
This compound (CAS 1507300-88-0) has the molecular formula $$ \text{C}5\text{H}{11}\text{NO} $$ and a molecular weight of 101.15 g/mol. Its SMILES notation ($$ \text{CC(C1CNC1)O} $$) reveals a central ethanol moiety bonded to an azetidine ring at the 3-position (Figure 1). The azetidine ring adopts a puckered conformation due to its four-membered structure, with a dihedral angle of approximately 37°.
The compound exhibits chirality at the ethanol-bearing carbon. The (R)-enantiomer (CAS 2089246-10-4) has been isolated and characterized, demonstrating the importance of stereochemistry in its interactions. X-ray crystallography of related azetidine derivatives confirms that ring puckering and substituent positioning influence hydrogen-bonding networks and molecular packing.
Table 1: Key Structural Properties of this compound
Property | Value/Description | Source |
---|---|---|
Molecular Formula | $$ \text{C}5\text{H}{11}\text{NO} $$ | |
SMILES | CC(C1CNC1)O | |
Dihedral Angle (Ring) | 37° | |
Chiral Centers | 1 (C1 of ethanol) |
Comparative Analysis with Azetidine Derivatives
This compound belongs to a family of azetidine derivatives with diverse functionalization. Key comparisons include:
2-(Azetidin-3-yl)ethanol (CAS 752956-75-5)
This structural isomer positions the hydroxyl group on the ethanol’s second carbon ($$ \text{OCCC1CNC1} $$). Despite sharing the molecular formula $$ \text{C}5\text{H}{11}\text{NO} $$, its hydrogen-bonding capacity and solubility differ due to altered hydroxyl proximity to the azetidine ring.
Azetidin-3-ones
Azetidin-3-ones, such as those synthesized via gold-catalyzed cyclization, lack the hydroxyl group but feature a ketone at the 3-position. This modification increases ring strain and reactivity, enabling nucleophilic additions at the carbonyl carbon.
Table 2: Comparison of Azetidine Derivatives
Compound | Functional Group | Key Property |
---|---|---|
This compound | -OH | Hydrogen-bond donor; chiral center |
2-(Azetidin-3-yl)ethanol | -OH | Altered solubility profile |
Azetidin-3-one | -C=O | Electrophilic carbonyl reactivity |
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) studies reveal that this compound adopts multiple low-energy conformers influenced by:
- Ring Puckering : The azetidine ring oscillates between puckered states, with energy barriers <5 kcal/mol.
- Hydroxyl Group Rotation : The ethanol side chain rotates freely, with intramolecular hydrogen bonds stabilizing specific conformers.
- Steric Interactions : Methyl and azetidine substituents create torsional strain, favoring staggered arrangements.
A recent DFT analysis (B3LYP/6-311G**) compared axial and equatorial orientations of the hydroxyl group. The equatorial conformation was energetically favored by 1.2 kcal/mol due to reduced steric clash with the azetidine ring.
Equation 1: Energy Difference Between Conformers
$$
\Delta E = E{\text{axial}} - E{\text{equatorial}} = +1.2 \, \text{kcal/mol} \,
$$
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUGVDXQRKCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azetidin-3-yl)ethanol, a compound featuring an azetidine ring, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its effects on different biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₅H₁₁NO) is characterized by its azetidine ring, which contributes to its unique chemical behavior. The compound has been synthesized using various methods, and its structure can be represented as follows:
Chemical Structure of this compound
Neuropharmacological Effects
Research has indicated that compounds containing azetidine structures may interact with neuronal receptors, particularly nicotinic acetylcholine receptors (nAChRs). In studies involving animal models, it was observed that certain derivatives of azetidine could influence alcohol consumption behaviors. For instance, sazetidine-A, an analog of this compound, demonstrated significant efficacy in reducing alcohol intake in rats by selectively desensitizing α4β2 nAChRs . This highlights the potential for this compound in addressing alcohol use disorders.
Anticancer Activity
The antiproliferative effects of azetidine derivatives have been explored extensively. For example, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies indicated that certain azetidine derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in the nanomolar range . This suggests that this compound and its derivatives may possess anticancer properties worth further investigation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Nicotinic Receptor Modulation : The interaction with nAChRs is a significant pathway through which this compound may exert its effects, particularly in the context of addiction and neuroprotection.
- Antiproliferative Pathways : The compound's ability to induce apoptosis and inhibit cell proliferation in cancer cell lines suggests involvement in pathways regulating cell cycle and survival.
Case Study: Alcohol Consumption Reduction
In a controlled study, the administration of sazetidine-A (an analog related to this compound) resulted in a marked decrease in voluntary alcohol consumption among rats. The study highlighted the compound's potential as a therapeutic agent for treating alcohol dependence .
Anticancer Activity Evaluation
In vitro assays conducted on MCF-7 cells revealed that azetidine derivatives could significantly inhibit cell growth. The following table summarizes the IC₅₀ values for selected compounds:
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Sazetidine-A | 0.075 | MCF-7 |
Azetidine Derivative X | 0.095 | MCF-7 |
Azetidine Derivative Y | 0.065 | Hs578T |
These findings underscore the potential applicability of this compound in cancer therapeutics.
Scientific Research Applications
Pharmaceutical Applications
1-(Azetidin-3-yl)ethanol serves as an intermediate in the synthesis of several bioactive compounds. Its azetidine structure is often utilized in drug development due to its ability to mimic other biologically active molecules (bioisosterism). This property can enhance the potency or metabolic stability of existing drugs by substituting functional groups with this compound.
Case Study: Varenicline Analogues
Research indicates that compounds similar to this compound have been explored for their effects on nicotinic acetylcholine receptors (nAChRs). For instance, sazetidine-A, an analogue of varenicline, was shown to reduce alcohol intake in animal models. This suggests potential applications for this compound in developing treatments for addiction disorders .
Biological Significance
The biological activity of this compound has been documented in various studies, highlighting its potential as a therapeutic agent:
Antimicrobial Activity
Research has shown that azetidine-containing compounds exhibit significant antibacterial properties. For example, derivatives of this compound have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating notable efficacy .
Neuropharmacological Effects
Studies suggest that this compound may influence neurotransmitter systems. Its interaction with nAChRs could lead to applications in treating neurodegenerative diseases or conditions related to cognitive decline .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
Azetidine | Four-membered ring | Basic structure; serves as a precursor for derivatives |
2-Azetidinone | Ketone derivative | Contains a carbonyl group; used in synthetic pathways |
2-Hydroxyazetidine | Hydroxylated azetidine | Similar hydroxyl functionality; different biological activity |
Azetidine Derivatives | Various modifications | Enhanced reactivity and biological activity |
Q & A
Q. What solvent systems are optimal for synthesizing 1-(Azetidin-3-yl)ethanol, and how do they influence reaction efficiency?
Methanol, ethanol, and dichloroethane are commonly used due to their polarity and compatibility with azetidine derivatives. For example, ethanol facilitates nucleophilic substitution reactions by stabilizing intermediates, while dichloroethane is preferred for reactions requiring anhydrous conditions . Solvent selection should align with reaction mechanisms (e.g., protic vs. aprotic solvents) and purification requirements.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store the compound in a cool, dry environment away from oxidizing agents. Safety data sheets for structurally similar compounds (e.g., 2-(4-hydroxyphenyl)ethanol) recommend ≥99.5% purity for controlled experiments to minimize byproduct risks .
Q. Which purification techniques are effective for isolating this compound from reaction mixtures?
Recrystallization using acetonitrile or ethyl acetate/methanol mixtures achieves high purity (>95%) by removing unreacted azetidine precursors . Column chromatography with silica gel (eluent: chloroform/methanol gradients) is also effective for isolating polar derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Temperature: Maintain 55°C for reactions involving thermally sensitive intermediates (e.g., acetylene additions) to balance reactivity and stability .
- Catalysts: Palladium nanoparticles or Lindlar catalysts improve selectivity in hydrogenation steps for unsaturated derivatives .
- Flow reactors: Continuous flow systems reduce side reactions in multi-step syntheses, improving scalability and yield .
Q. What analytical methods validate the structural integrity and purity of this compound derivatives?
- LC-MS: Detects impurities at ppm levels using ammonia-adduct enhanced selected ion monitoring (e.g., for monoacylglycerol analogs) .
- NMR: ¹H/¹³C NMR confirms regioselectivity in azetidine ring functionalization, with δ 2.5–3.5 ppm signals indicating ethanol-substituted protons .
- HPLC: Use pH 7.5 buffers with methanol-acetonitrile gradients (70:30 to 95:5) to resolve polar byproducts .
Q. How do structural modifications (e.g., fluorination or benzoyl addition) alter the biological activity of this compound derivatives?
- Fluorine substitution: Enhances metabolic stability and bioavailability, as seen in fluoropropyl-azetidine analogs targeting cancer pathways .
- Benzothiophene conjugation: Increases affinity for neurological targets (e.g., dopamine transporters) by mimicking hydrophobic binding pockets .
- Triazole incorporation: Improves pharmacokinetics in click chemistry-derived analogs, as demonstrated in stability studies of triazole-piperidine hybrids .
Q. How should researchers address contradictions in biological activity data for azetidine-ethanol derivatives?
- Dose-response analysis: Validate activity thresholds using in vitro assays (e.g., IC₅₀ determinations) to rule out false positives from impurity interference .
- Structural analogs: Compare activity across derivatives (e.g., 3-fluoro-4-methoxybenzoyl variants) to isolate functional group contributions .
- Computational modeling: Use molecular docking to predict binding interactions and reconcile discrepancies between in silico and experimental results .
Methodological Tables
Table 1: Solvent Compatibility for Key Reactions
Table 2: Biological Activity Trends in Derivatives
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Trifluoroethyl substitution () significantly increases molecular weight (155.12 vs. 101.15) and lipophilicity, which may enhance blood-brain barrier penetration in drug design . Diphenylmethyl groups () introduce steric hindrance, which could reduce metabolic degradation but may also limit solubility .
Hydrochloride salts () enhance aqueous solubility, making the compound more suitable for intravenous formulations .
Heterocyclic Modifications :
- Pyridine () and thiazole () substituents introduce aromaticity and electronic effects distinct from the azetidine ring, influencing reactivity and binding interactions.
Preparation Methods
Preparation via Nucleophilic Substitution and Hydrogenation
A notable preparation method involves the reaction of a Boc-protected azetidinyl intermediate with a halogenated ethanol derivative, followed by catalytic hydrogenation and deprotection to yield 1-(Azetidin-3-yl)ethanol.
Step | Description | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Alkylation of Boc-protected azetidinyl compound with 2-halogenated ethanol | Solvent: Acetonitrile; Temp: 80°C; Time: Overnight | Formation of intermediate compound with hydroxyethyl substitution |
2 | Catalytic hydrogenation of intermediate | Catalyst: Pd/C or Pd(OH)2 on carbon; Hydrogen atmosphere; Temp: ~60°C | Reduction of protecting groups or double bonds if present |
3 | Acidic deprotection of Boc group | Acidic conditions (e.g., HCl); Vacuum or neutralization | Removal of Boc group to yield free azetidine alcohol |
Example from Patent CN109796457B:
- 3-(Pyridin-3-yl)azetidinyl-1-carboxylate tert-butyl ester (compound 2) reacted with 2-iodoethanol in acetonitrile at 80°C overnight.
- The reaction mixture was worked up to isolate the substituted azetidine intermediate in near quantitative yield.
- Subsequent hydrogenation and acidic deprotection afforded the target this compound derivative.
Catalytic Hydrogenation and Salt Formation
Hydrogenation plays a critical role in converting protected or partially functionalized azetidine intermediates into the desired alcohol derivatives. The use of palladium hydroxide on carbon under hydrogen pressure facilitates reduction and deprotection steps.
- Hydrogen pressure typically around 40 psi, with temperature control (~60°C).
- Reaction times can extend to 72 hours with periodic recharging of hydrogen.
- Post-hydrogenation, the product may be converted into its hydrochloride salt by bubbling hydrogen chloride gas through an ethanol suspension at 0°C, followed by reflux and filtration to isolate the salt form.
This approach ensures high purity and stability of the final azetidine ethanol compound, which is often required for pharmaceutical applications.
Enantioselective and Multi-Step Syntheses (Contextual Relevance)
While direct preparation of this compound is straightforward, advanced synthetic routes involving azetidinone derivatives (β-lactams) and chiral intermediates have been developed for structurally related compounds such as ezetimibe.
These methods include:
- Formation of azetidinone rings via enantioselective catalysis.
- Use of protected intermediates with silyl or Boc groups.
- Multi-step sequences involving acylation, reduction, and chromatographic purification.
Though these are more complex and targeted at substituted azetidinone derivatives, they provide insight into the chemical versatility of azetidine ring functionalization and the importance of protecting group strategies.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
---|---|---|---|---|---|
Nucleophilic substitution with 2-iodoethanol | Boc-protected azetidinyl ester | 2-iodoethanol, acetonitrile | 80°C, overnight | ~100% (intermediate) | Requires subsequent hydrogenation and deprotection |
Catalytic hydrogenation and acidic deprotection | Substituted azetidine intermediate | Pd(OH)2/C, H2, HCl | 60°C, 72 h; reflux | High purity hydrochloride salt | Extended reaction time, multiple hydrogen charges |
Enantioselective multi-step synthesis (for related azetidinone derivatives) | Protected azetidinone intermediates | CBS-oxazaborolidine catalyst, silyl reagents | Varied, multi-step | Moderate to high | Complex, costly, used for chiral compounds |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.